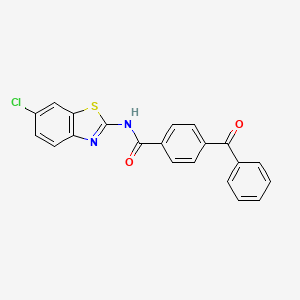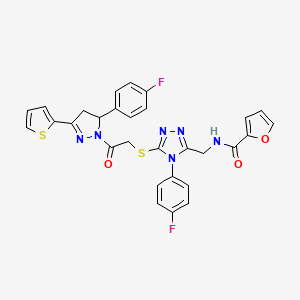![molecular formula C21H22N8O2 B2601945 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034610-87-0](/img/structure/B2601945.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a pyrazole ring. These types of structures are often found in pharmaceutical compounds and could potentially have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and triazolo[4,3-b]pyridazine rings. This could potentially be achieved through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the amide group could potentially undergo hydrolysis, and the aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be affected by the presence of certain reactive groups .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with a similar structure have shown potent antiproliferative activities against various cancer cell lines . This suggests that our compound could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
Triazole derivatives, which are part of the structure of our compound, have been found to have antibacterial properties . This indicates that our compound could potentially be used in the development of new antibacterial agents.
Analgesic and Anti-inflammatory Activity
Triazolothiadiazine derivatives have been found to have analgesic and anti-inflammatory activities . Given the structural similarity, our compound could potentially be used in the development of new analgesic and anti-inflammatory drugs.
Antioxidant Activity
Triazolothiadiazine derivatives have also been found to have antioxidant activities . This suggests that our compound could potentially be used in the development of new antioxidant drugs.
Antiviral Activity
Triazole derivatives have been found to have antiviral properties . This indicates that our compound could potentially be used in the development of new antiviral agents.
Enzyme Inhibitors
Triazolothiadiazine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that our compound could potentially be used in the development of new enzyme inhibitors.
Antitubercular Agents
Triazolothiadiazine derivatives have been found to have antitubercular activities . This suggests that our compound could potentially be used in the development of new antitubercular drugs.
Optical, Electrochemical, and Semiconductor Properties
Compounds with a similar structure have been studied for their basic optical, electrochemical, and semiconductor properties . This suggests that our compound could potentially be used in the development of new materials with these properties.
Mecanismo De Acción
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can interact with various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a triazole nucleus have been found to exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O2/c1-27-18(11-17(25-27)14-4-3-5-16(10-14)31-2)21(30)23-15-8-9-28(12-15)20-7-6-19-24-22-13-29(19)26-20/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRVZVKIODDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)


![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)
![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)
![4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2601879.png)
![4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2601880.png)
![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)
![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)
![3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)